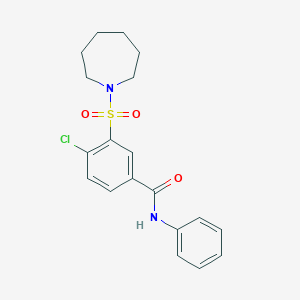
N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Overview
Description
N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide, also known as EPTC, is a pre-emergent herbicide used in agriculture to control weeds. It was first introduced in the 1950s and has since been widely used due to its effectiveness and low cost. In recent years, there has been an increasing interest in the scientific research application of EPTC due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide as a herbicide involves the inhibition of protein synthesis in the target plant. However, the mechanism of action of N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide as a therapeutic agent is not fully understood. It is believed that N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide may exert its therapeutic effects through the modulation of various signaling pathways involved in cell growth, apoptosis, oxidative stress, and inflammation.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects in both plants and animals. In plants, N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide inhibits the synthesis of certain proteins, leading to the death of the target plant. In animals, N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to induce oxidative stress and inflammation at high doses. However, at lower doses, N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been shown to have neuroprotective effects and inhibit cancer cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide in lab experiments is its low cost and availability. N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide in lab experiments is its potential toxicity at high doses. Researchers must take precautions when handling N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide and ensure that proper safety measures are in place.
Future Directions
There are several future directions for the scientific research application of N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide. One direction is to further investigate the mechanism of action of N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide as a therapeutic agent. Understanding the molecular targets of N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide could lead to the development of more effective and targeted therapies for various diseases. Another direction is to explore the potential of N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide as a pesticide alternative in agriculture. With the increasing concern over the use of synthetic pesticides, N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide could provide a safer and more environmentally friendly option for weed control.
Scientific Research Applications
N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease research, N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-phenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-2-23-15-11-7-6-10-14(15)19-17(22)16-18-12-21(20-16)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHAYKMXMYBGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4391776.png)
![N-(4-methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4391781.png)
![11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4391787.png)

![N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4391799.png)
![3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide](/img/structure/B4391803.png)
![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4391823.png)

![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4391860.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B4391868.png)

![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-cyclohexylacetamide](/img/structure/B4391881.png)
